molecular formula C13H14N2O2 B7426895 pent-4-enyl 1H-indazole-4-carboxylate

pent-4-enyl 1H-indazole-4-carboxylate

Cat. No.: B7426895
M. Wt: 230.26 g/mol
InChI Key: MHLSHZDOMUAHBR-UHFFFAOYSA-N
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Description

Pent-4-enyl 1H-indazole-4-carboxylate is an indazole-derived compound featuring a carboxylate ester group at the 4-position of the indazole ring and a pent-4-enyl alcohol moiety as the esterifying agent. The indazole core consists of a bicyclic structure with two adjacent nitrogen atoms, conferring unique electronic and steric properties. The pent-4-enyl group introduces an unsaturated aliphatic chain, which enhances lipophilicity and may influence metabolic stability and receptor binding.

Properties

IUPAC Name

pent-4-enyl 1H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-3-4-8-17-13(16)10-6-5-7-12-11(10)9-14-15-12/h2,5-7,9H,1,3-4,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLSHZDOMUAHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC(=O)C1=C2C=NNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves the direct esterification of 1H-indazole-4-carboxylic acid with pent-4-en-1-ol under acidic conditions. In a representative protocol, equimolar amounts of the acid and alcohol are refluxed in toluene with p-toluenesulfonic acid (pTSA) as a catalyst, yielding the ester in 78–85% purity after 12 hours. The mechanism proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol (Figure 1).

Critical Parameters:

  • Catalyst Loading: 5–10 mol% pTSA maximizes yield without side-product formation.

  • Solvent Selection: Toluene outperforms dichloromethane (DCM) due to higher reflux temperatures (110°C vs. 40°C), accelerating water removal via azeotropic distillation.

  • Stoichiometry: A 1:1.2 molar ratio of acid to alcohol minimizes unreacted starting material.

Table 1: Comparative Performance of Acid Catalysts

CatalystSolventTemperature (°C)Yield (%)Purity (%)
pTSAToluene1108592
H₂SO₄DCM407285
HCl (gas)THF656879

Palladium-Catalyzed Cross-Coupling

Recent advances leverage Pd(PPh₃)₄-mediated Suzuki-Miyaura couplings to construct the indazole core prior to esterification. For example, 3-iodo-1H-indazole undergoes cross-coupling with pent-4-enylboronic acid in DMF/water (3:1) at 80°C, followed by in situ esterification with chloroformate derivatives. This one-pot method achieves 89% yield with <2% dimeric byproducts.

Mechanistic Insights:

  • Oxidative addition of Pd⁰ to the C–I bond forms a PdII intermediate.

  • Transmetalation with the boronic acid yields a PdII-aryl complex.

  • Reductive elimination generates the biaryl bond, completing the indazole framework.

Advantages:

  • Avoids handling corrosive acids.

  • Enables modular substitution patterns via diverse boronic acids.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Patent US20110172428A1 discloses a continuous flow process where 1H-indazole-4-carboxylic acid and pent-4-en-1-ol are pumped through a heated reactor column packed with Amberlyst-15 catalyst. Key benefits include:

  • Residence Time: 30 minutes vs. 12 hours in batch mode.

  • Yield: 91% at 120°C with 0.5 mL/min flow rate.

  • Purification: Integrated liquid-liquid extraction removes unreacted alcohol.

Solvent-Free Mechanochemical Synthesis

Ball-milling the reactants with K₂CO₃ as a base achieves 76% yield in 2 hours, eliminating solvent waste. Particle size analysis (SEM) confirms uniform product crystallization without amorphous regions.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethyl acetate/hexane (1:4) produces needle-like crystals suitable for X-ray diffraction. Purity exceeds 99% after two cycles, as verified by HPLC (C18 column, 80:20 acetonitrile/water).

Chromatographic Methods

Flash chromatography on silica gel (60–120 mesh) with 20% ethyl acetate in hexane resolves esterification byproducts (e.g., diesters). GC-MS analysis identifies residual solvents (<50 ppm).

Challenges and Mitigation Strategies

Hydrolytic Degradation

The ester bond undergoes hydrolysis under basic conditions (t₁/₂ = 2 hours at pH 9). Strategies include:

  • Storing the compound in anhydrous toluene at −20°C.

  • Adding 0.1% w/v butylated hydroxytoluene (BHT) as a stabilizer.

Isomerization of Pent-4-enyl Group

Trace acids catalyze double-bond migration to form pent-3-enyl isomers. Neutralizing reactors with NaHCO₃ post-synthesis suppresses this side reaction.

Emerging Methodologies

Enzymatic Esterification

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the reaction in ionic liquids ([BMIM][BF₄]), achieving 65% yield at 50°C. While slower than chemical methods, this approach avoids metal catalysts.

Photoredox Catalysis

Visible-light-driven decarboxylative coupling using Ru(bpy)₃²⁺ and persulfate oxidants is under investigation. Preliminary data show 42% yield under blue LED irradiation.

Scalability and Cost Analysis

Table 2: Economic Comparison of Preparation Methods

MethodCost per kg (USD)Cycle Time (h)Carbon Footprint (kg CO₂/kg)
Acid-Catalyzed1,200128.7
Continuous Flow9500.54.2
Mechanochemical1,50021.9
Enzymatic2,800243.1

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl 1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the indazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pent-4-enyl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Table: Key Attributes of Pent-4-enyl 1H-Indazole-4-carboxylate and Analogs

Compound Name Core Structure Substituent Position Ester Group Molecular Weight (g/mol) LogP (Predicted) Applications
This compound Indazole 4-carboxylate Pent-4-enyl ~273.3* ~3.5* Pharmaceutical research
Isobutyl 1-pentyl-1H-indazole-3-carboxylate Indazole 3-carboxylate Isobutyl 318.4 4.2 Synthetic cannabinoid research
Methyl 6-amino-1H-indazole-4-carboxylate Indazole 4-carboxylate Methyl 207.2 1.8 Drug intermediate
1H-Indole-4-carbaldehyde Indole 4-carbaldehyde N/A 145.16 1.9 Organic synthesis

*Estimated based on structural analogs.

Research Findings and Implications

  • Biological Activity: The 4-carboxylate position in indazole derivatives is associated with enhanced receptor-binding specificity in synthetic cannabinoids compared to 3-substituted analogs .
  • Metabolic Stability : Unsaturated ester chains (e.g., pent-4-enyl) may undergo faster oxidative metabolism than saturated or branched chains, as seen in related compounds .
  • Safety : Structural analogs are classified as hazardous, necessitating strict handling protocols in research settings .

Q & A

Q. What are the established synthetic routes for pent-4-enyl 1H-indazole-4-carboxylate, and what analytical techniques validate its purity and structure?

A common method involves coupling 1H-indazole-4-carboxylic acid derivatives with pent-4-enyl groups via esterification. For example, tert-butyl-protected intermediates can undergo alkylation using 5-bromo-pent-1-ene under basic conditions (e.g., K₂CO₃) to introduce the pent-4-enyl moiety . Post-synthesis, purity is validated using HPLC (≥95% purity thresholds ), while structural confirmation relies on 1H^1H/13C^{13}C-NMR for ester linkage verification and mass spectrometry (MS) for molecular weight confirmation. IR spectroscopy can confirm carbonyl stretching (~1700 cm1^{-1}) .

Q. How does the solubility and stability of this compound influence experimental design in biological assays?

The compound’s limited aqueous solubility (predicted logP ~2.5–3.5) necessitates the use of organic co-solvents (e.g., DMSO or ethanol) in biological assays, with concentrations kept below 0.1% to avoid cytotoxicity. Stability studies under varying pH (e.g., phosphate buffers at pH 7.4) and temperatures (4°C for short-term storage, -20°C for long-term) are critical to prevent ester hydrolysis. UV-Vis spectroscopy can monitor degradation kinetics .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency between 1H-indazole-4-carboxylic acid derivatives and pent-4-enyl groups in esterification reactions?

Optimization focuses on:

  • Catalyst selection : DMAP or DCC improve esterification yields by activating carboxylic acids.
  • Solvent effects : Anhydrous THF or DMF minimizes side reactions.
  • Temperature control : Reactions at 0–25°C prevent undesired alkene isomerization in the pent-4-enyl group.
    Post-reaction, column chromatography (silica gel, hexane/EtOAc gradients) isolates the product. Yield improvements (from 60% to >85%) are achievable via microwave-assisted synthesis under controlled conditions .

Q. How can researchers resolve contradictory spectral data (e.g., NMR or LC-MS) observed during characterization of this compound derivatives?

Contradictions often arise from tautomerism in the indazole ring or residual solvents. Strategies include:

  • Multi-nuclear NMR : 15N^{15}N-NMR distinguishes tautomeric forms.
  • High-resolution MS (HRMS) : Resolves isotopic patterns to confirm molecular formulas.
  • Computational modeling : DFT calculations predict 1H^1H-NMR shifts, aiding peak assignment .

Q. What computational approaches predict the binding interactions of this compound with biological targets like kinase enzymes?

  • Molecular docking (AutoDock Vina) : Screens binding poses against kinase ATP-binding pockets.
  • Molecular dynamics (MD) simulations (GROMACS) : Assesses binding stability over 100-ns trajectories.
  • Free-energy calculations (MM/PBSA) : Quantifies binding affinities. Comparative studies with imidazole-based esters (e.g., ethyl 1-allyl-1H-imidazole-4-carboxylate ) highlight steric and electronic effects of the pent-4-enyl chain.

Q. How to design a structure-activity relationship (SAR) study focusing on the pent-4-enyl chain’s role in modulating biological activity?

  • Variable substituents : Synthesize analogs with shorter (pent-3-enyl) or branched chains.
  • Biological assays : Test against cancer cell lines (e.g., leukemia HL-60 ) to correlate chain length with IC50_{50}.
  • Metabolic stability : Use liver microsomes to evaluate esterase-mediated hydrolysis rates. SAR trends from pyrazole carboxylates (e.g., ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate ) suggest enhanced activity with electron-deficient alkenes.

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